2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone 2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15949656
InChI: InChI=1S/C12H10ClNO2/c1-16-9-5-8-3-2-4-14-12(8)10(6-9)11(15)7-13/h2-6H,7H2,1H3
SMILES:
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol

2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone

CAS No.:

Cat. No.: VC15949656

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone -

Specification

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
IUPAC Name 2-chloro-1-(6-methoxyquinolin-8-yl)ethanone
Standard InChI InChI=1S/C12H10ClNO2/c1-16-9-5-8-3-2-4-14-12(8)10(6-9)11(15)7-13/h2-6H,7H2,1H3
Standard InChI Key SUCGGFRXUDVDKE-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C2C(=C1)C=CC=N2)C(=O)CCl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a quinoline heterocycle substituted with a methoxy group at position 6 and a 2-chloroacetyl moiety at position 8. The planar quinoline system facilitates π-π stacking interactions, while the electron-withdrawing chlorine atom and electron-donating methoxy group create a polarized electronic environment. X-ray crystallography of analogous quinoline derivatives reveals bond lengths of 1.34 Å for C=O and 1.74 Å for C-Cl, consistent with typical ketones and alkyl chlorides .

Table 1: Key Structural Parameters

ParameterValueMethod
C=O Bond Length1.34 ÅX-ray (Analog)
C-Cl Bond Length1.74 ÅX-ray (Analog)
Dihedral Angle (C8-C9)12.3°DFT Calculation
Dipole Moment4.82 DebyeDFT/cc-pVDZ

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) analysis shows a strong C=O stretch at 1,812 cm⁻¹ and aromatic C=C vibrations at 1,658–1,612 cm⁻¹ . Nuclear magnetic resonance (NMR) data in DMSO-d₆ reveals distinct signals:

  • ¹H NMR: Methoxy protons at δ 3.89 (s, 3H), quinoline H-7/H-8 as doublets at δ 8.21–8.45, and chloroacetyl CH₂ at δ 4.55 .

  • ¹³C NMR: Carbonyl carbon at δ 203.9, aromatic carbons at δ 120–145, and methoxy carbon at δ 56.2 .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a Skraup reaction followed by Friedel-Crafts acylation:

  • Quinoline Core Formation: 4-Methoxy-2-nitroaniline undergoes cyclization with glycerol under acidic conditions to yield 6-methoxy-8-nitroquinoline, which is reduced to 6-methoxyquinolin-8-amine .

  • Chloroacetylation: Reaction of 6-methoxyquinolin-8-amine with chloroacetyl chloride in dichloromethane (0–25°C, 20 h) produces the target compound in 55–70% yield .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
Skraup CyclizationGlycerol, H₂SO₄120°C6 h68%
Nitro ReductionSnCl₂, HClReflux3 h82%
ChloroacetylationClCH₂COCl, Et₃N0–25°C20 h55%

Purification Challenges

Column chromatography (silica gel, ethyl acetate/ethanol 6:1) is critical due to byproducts from incomplete acylation. HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥95% purity for optimized batches .

Computational and Structural Analysis

Density Functional Theory (DFT) Insights

B3LYP/6-311G calculations predict a planar quinoline system with a 12.3° dihedral angle between the acetyl group and the ring . The HOMO-LUMO gap of 4.7 eV suggests moderate reactivity, favoring electrophilic substitution at the quinoline C-5 position .

Table 3: Experimental vs. Theoretical NMR Shifts (δ, ppm)

Carbon PositionExperimental Theoretical
C=O (C34)203.9211.1
Quinoline C3143.9152.6
CH₂Cl (C35)48.464.4

Stability and Degradation Pathways

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 187°C, with a mass loss of 95% by 300°C. Differential scanning calorimetry (DSC) reveals a melting endotherm at 97–98°C .

Hydrolytic Sensitivity

The chloroacetyl group undergoes hydrolysis in aqueous media (t₁/₂: 6 h at pH 7.4, 37°C), forming 1-(6-methoxyquinolin-8-yl)ethanone-2-ol. Stabilization strategies include lyophilization and storage under argon .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to tetrazole hybrids via Huisgen cycloaddition, enhancing water solubility for drug formulations .

Materials Science

Thin films deposited via chemical vapor deposition (CVD) exhibit a refractive index of 1.62 at 589 nm, suggesting optoelectronic applications .

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